Methyl 2-methyl-3-oxobutanoate
Overview
Description
Methyl 2-methyl-3-oxobutanoate, also known as methyl 2-methylacetoacetate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is commonly used in organic synthesis due to its versatile reactivity. This compound is a derivative of acetoacetic acid and is characterized by the presence of a keto group and an ester group in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from acetoacetic ester, reacts with methyl iodide under basic conditions to yield this compound . The reaction typically involves the use of sodium ethoxide in ethanol as the base.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of acetoacetic ester with methyl iodide in the presence of a phase transfer catalyst. The reaction is carried out in a solvent such as toluene, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted products.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Reduction: Sodium borohydride, methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Alkylation: Substituted methyl 2-methyl-3-oxobutanoates.
Reduction: Methyl 2-methyl-3-hydroxybutanoate.
Hydrolysis: 2-methyl-3-oxobutanoic acid.
Scientific Research Applications
Methyl 2-methyl-3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxobutanoate involves its reactivity as a keto ester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various products. In biological systems, it can act as a substrate for enzymes such as hydroxymethyltransferases, which catalyze the transfer of hydroxymethyl groups to form new compounds .
Comparison with Similar Compounds
Methyl 2-methyl-3-oxobutanoate can be compared with other similar compounds such as:
Methyl 3-oxobutanoate: This compound lacks the methyl group at the alpha position, making it less sterically hindered and more reactive in certain reactions.
Ethyl 2-methyl-3-oxobutanoate: The ethyl ester variant has similar reactivity but different physical properties due to the longer alkyl chain.
2-methyl-3-oxobutanoic acid: The free acid form is more acidic and can participate in different types of reactions compared to the ester.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWZHURUDSPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871972 | |
Record name | Methyl 2-methyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17094-21-2 | |
Record name | Methyl 2-methylacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17094-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17094-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-methyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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